molecular formula C19H14N4O5S B2391231 methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate CAS No. 439111-24-7

methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate

Cat. No.: B2391231
CAS No.: 439111-24-7
M. Wt: 410.4
InChI Key: NJWPJJWTCUOQLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate is a heterocyclic compound featuring a fused isoxazole and triazole core, substituted with a thienyl group and methoxycarbonyl esters.

Properties

IUPAC Name

methyl 5-[1-(2-methoxycarbonylthiophen-3-yl)triazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O5S/c1-26-18(24)14-15(11-6-4-3-5-7-11)21-28-16(14)12-10-23(22-20-12)13-8-9-29-17(13)19(25)27-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWPJJWTCUOQLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(ON=C1C2=CC=CC=C2)C3=CN(N=N3)C4=C(SC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate typically involves multi-step organic reactions. One common approach is the use of a Suzuki–Miyaura coupling reaction to form the carbon-carbon bonds between the thienyl and triazole rings. This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. This interaction can lead to various effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Data Gaps

    Biological Activity

    Methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its synthesis, mechanisms of action, and pharmacological effects.

    Chemical Structure and Properties

    The compound has a molecular formula of C19H14N4O5S and a molecular weight of approximately 410.40 g/mol. Its structure features a complex arrangement of triazole and isoxazole rings, which are known for their diverse biological activities.

    PropertyValue
    Chemical FormulaC19H14N4O5S
    Molecular Weight410.40 g/mol
    CAS NumberCB01519990

    Synthesis

    The synthesis of this compound typically involves multi-step reactions that include the formation of the triazole and isoxazole moieties. Various methodologies have been explored to optimize yield and purity.

    Antimicrobial Activity

    Research indicates that derivatives of isoxazole and triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds possess activity against various strains of bacteria and fungi. The specific activity of this compound against Mycobacterium tuberculosis has been evaluated using in vitro assays, demonstrating promising results against both drug-sensitive and multidrug-resistant strains .

    Anti-inflammatory Effects

    Compounds containing isoxazole rings have been reported to exhibit anti-inflammatory activity by selectively inhibiting cyclooxygenase enzymes (COX). In particular, derivatives with specific substituents have shown enhanced selectivity towards COX-2 over COX-1, which is crucial for reducing inflammation with fewer gastrointestinal side effects . The potential anti-inflammatory mechanism of this compound remains to be fully elucidated but may involve similar pathways.

    Case Studies

    Case Study 1: Antitubercular Activity
    A study evaluated various triazole derivatives for their antitubercular activity against Mycobacterium tuberculosis. This compound was included in the screening and demonstrated significant potency at concentrations as low as 10 μg/mL against resistant strains .

    Case Study 2: Anti-inflammatory Screening
    In another investigation focusing on anti-inflammatory agents, a series of isoxazole derivatives were tested for COX inhibition. This compound exhibited moderate inhibitory activity against COX enzymes, suggesting potential therapeutic applications in inflammatory diseases .

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic protocols for preparing methyl 5-{1-[2-(methoxycarbonyl)-3-thienyl]-1H-1,2,3-triazol-4-yl}-3-phenyl-4-isoxazolecarboxylate?

    • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the construction of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) ("click chemistry") to ensure regioselectivity . Subsequent steps include coupling the thienyl and isoxazole moieties using reagents like phenyl isocyanate or isothiocyanate under mild conditions (e.g., room temperature, DMF solvent) to minimize side reactions . Purification often employs column chromatography with ethyl acetate/hexane gradients.

    Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?

    • Methodological Answer :

    • NMR : 1H^1H and 13C^{13}C NMR are critical for confirming substituent positions, especially distinguishing between triazole (δ 7.5–8.5 ppm) and isoxazole (δ 6.0–6.5 ppm) protons .
    • Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns, particularly for the methoxycarbonyl and thienyl groups .
    • IR Spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm1^{-1}) and triazole C-N vibrations (~1450 cm1^{-1}) .

    Q. What are the recommended storage conditions to maintain stability?

    • Methodological Answer : Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen) to prevent hydrolysis of ester groups. Stability studies show degradation >5% after 6 months at 25°C .

    Advanced Research Questions

    Q. How can regioselectivity challenges in triazole formation be mitigated during synthesis?

    • Methodological Answer :

    • Catalyst Optimization : Use Cu(I) complexes (e.g., CuBr(PPh3_3)3_3) instead of CuSO4_4/sodium ascorbate to favor 1,4-disubstituted triazoles .
    • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity compared to THF .
    • Computational Guidance : DFT calculations predict transition-state energies to optimize substituent positioning .

    Q. How should researchers address contradictory bioactivity data across different assays?

    • Methodological Answer :

    • Assay Validation : Cross-test in standardized models (e.g., Staphylococcus aureus MIC assays vs. Candida albicans biofilm inhibition) to identify species-specific interactions .
    • Structural Modifications : Introduce electron-withdrawing groups (e.g., –NO2_2) to the phenyl ring to enhance antimicrobial activity, as seen in analogs with 4-chlorophenyl substitutions .
    • Data Normalization : Use IC50_{50}/EC50_{50} ratios to account for cytotoxicity vs. efficacy discrepancies .

    Q. What strategies improve yield in the final esterification step?

    • Methodological Answer :

    • Reagent Choice : Employ DCC/DMAP coupling for ester formation instead of acid chlorides to reduce side-product formation .
    • Microwave Assistance : Shorten reaction time (30 min vs. 12 hrs) and increase yield (85% vs. 60%) under 100°C microwave conditions .
    • By-product Monitoring : TLC (hexane:ethyl acetate 3:1) tracks unreacted intermediates for timely quenching .

    Q. How can computational models predict the compound’s interaction with biological targets?

    • Methodological Answer :

    • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., CYP51 for antifungal studies) to map binding affinities. Focus on triazole-thienyl interactions with heme cofactors .
    • MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories in GROMACS, emphasizing hydrogen bonds with catalytic residues (e.g., Aspergillus fumigatus CYP51B) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.